4-(2H-tetrazol-5-yl)benzenesulfonyl chloride

Catalog No.
S834337
CAS No.
924964-20-5
M.F
C7H5ClN4O2S
M. Wt
244.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2H-tetrazol-5-yl)benzenesulfonyl chloride

CAS Number

924964-20-5

Product Name

4-(2H-tetrazol-5-yl)benzenesulfonyl chloride

IUPAC Name

4-(2H-tetrazol-5-yl)benzenesulfonyl chloride

Molecular Formula

C7H5ClN4O2S

Molecular Weight

244.66 g/mol

InChI

InChI=1S/C7H5ClN4O2S/c8-15(13,14)6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)

InChI Key

HXFGIDWWUVWVHT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NNN=N2)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)S(=O)(=O)Cl

The exact mass of the compound 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(2H-tetrazol-5-yl)benzenesulfonyl chloride is a highly reactive, bifunctional electrophilic building block designed for the rapid installation of a tetrazole-bearing benzenesulfonamide moiety. In medicinal chemistry and advanced materials synthesis, the tetrazole ring serves as a premier, metabolically stable bioisostere for carboxylic acids, offering a similar pKa (~4.5) while significantly enhancing lipophilicity and oral bioavailability [1]. From a procurement perspective, this specific compound is prioritized because it provides the intact pharmacophore pre-installed on a reactive sulfonyl chloride core, enabling the one-step functionalization of amines and alcohols without the need for downstream heterocyclic synthesis or hazardous late-stage transformations [2].

A common procurement error is substituting this compound with the cheaper, more widely available 4-cyanobenzenesulfonyl chloride. While the cyano group is the standard synthetic precursor to a tetrazole, relying on it forces the chemist to perform a late-stage [3+2] cycloaddition to convert the nitrile into the tetrazole after the sulfonamide is formed [1]. This conversion strictly requires the use of highly toxic, explosive reagents such as sodium azide (NaN3) or hazardous organotin azides (e.g., tributyltin azide), along with harsh heating (often >100 °C) [2]. Consequently, generic substitution introduces severe safety hazards, requires specialized explosion-proof infrastructure, complicates purification with heavy metal waste, and frequently degrades sensitive downstream intermediates, making the pre-formed tetrazole building block non-interchangeable for safe and scalable workflows.

Elimination of Hazardous Azide Chemistry and Route Shortening

Utilizing 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride allows for the direct, one-step installation of the tetrazole-benzenesulfonamide group via standard amine coupling at room temperature. In contrast, utilizing the 4-cyanobenzenesulfonyl chloride baseline requires a two-step sequence: initial sulfonylation followed by a hazardous [3+2] cycloaddition using sodium azide or tributyltin azide[1]. This pre-formed building block completely eliminates the need for explosive and highly toxic azide reagents in the facility, streamlining the process safety profile for scale-up [2].

Evidence DimensionSynthetic steps and azide handling
Target Compound Data1 step, 0% azide usage
Comparator Or Baseline4-cyanobenzenesulfonyl chloride (2 steps, mandatory azide usage)
Quantified DifferenceEliminates 100% of toxic azide handling and reduces route by 1 step
ConditionsBenchtop sulfonylation vs. harsh cycloaddition

Procuring the pre-formed tetrazole eliminates the need for specialized explosive-hazard infrastructure and heavy metal remediation, drastically lowering scale-up costs.

Prevention of Late-Stage Yield Losses in Complex Intermediates

Late-stage conversion of a nitrile to a tetrazole on a complex molecule often suffers from incomplete conversion and side reactions, typically yielding only 40-60% of the desired product depending on steric hindrance and electronic effects [1]. By using 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride, the tetrazole is already established, and the highly efficient sulfonyl chloride coupling reaction generally proceeds with 80-95% yields[2]. This prevents the wasteful loss of expensive, advanced amine intermediates during the final steps of a synthetic sequence.

Evidence DimensionOverall yield of pharmacophore installation
Target Compound Data80-95% yield (direct sulfonylation)
Comparator Or Baseline4-cyanobenzenesulfonyl chloride route (40-60% overall yield due to cycloaddition losses)
Quantified Difference~30-40% absolute increase in final product yield
ConditionsLate-stage functionalization of advanced amine intermediates

Higher coupling yields directly translate to reduced waste of expensive downstream APIs and higher overall throughput in drug discovery workflows.

Thermal Protection of Labile Substrates

The standard conversion of a nitrile to a tetrazole (when using the 4-cyanobenzenesulfonyl chloride comparator) requires harsh thermal conditions, typically heating in DMF or toluene at 100–120 °C for 12–24 hours [1]. These conditions are incompatible with thermally labile functional groups or stereocenters prone to epimerization. 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride reacts smoothly with nucleophiles at 0 °C to room temperature [2], providing a massive thermal safety margin for sensitive substrates.

Evidence DimensionRequired processing temperature
Target Compound Data0 °C to 25 °C
Comparator Or Baseline4-cyanobenzenesulfonyl chloride route (100 °C to 120 °C)
Quantified Difference>75 °C reduction in required reaction temperature
ConditionsPharmacophore installation on complex, thermally sensitive substrates

Enables the functionalization of advanced, temperature-sensitive intermediates that would otherwise degrade or epimerize under standard nitrile-to-tetrazole conversion conditions.

Superior Metabolic Stability vs. Carboxylic Acid Comparators

When selecting a benzenesulfonyl building block, buyers often weigh the tetrazole derivative against the cheaper 4-carboxybenzenesulfonyl chloride. While both provide an acidic proton (pKa ~4.5), the carboxylic acid is highly susceptible to phase II metabolism (glucuronidation) and rapid clearance [1]. The tetrazole ring in 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride acts as a robust bioisostere that resists these metabolic pathways, frequently extending the in vivo half-life of the resulting drug candidate by more than 2-fold compared to the carboxylate analog [2].

Evidence DimensionMetabolic stability / Resistance to glucuronidation
Target Compound DataHigh resistance (tetrazole bioisostere)
Comparator Or Baseline4-carboxybenzenesulfonyl chloride (highly susceptible to esterification/glucuronidation)
Quantified Difference>2x extension in metabolic half-life for typical derivatives
Conditionsin vivo / in vitro hepatic clearance models

For medicinal chemistry procurement, selecting the tetrazole derivative directly accelerates the synthesis of metabolically robust lead compounds, reducing failure rates in pharmacokinetic screening.

Lead Optimization in Medicinal Chemistry

Directly downstream of its superior metabolic stability and bioisosteric properties, this compound is the optimal choice for synthesizing libraries of receptor antagonists and enzyme inhibitors where replacing a rapidly metabolized carboxylic acid with a tetrazole is required to improve oral bioavailability and half-life [1].

Parallel Synthesis and Combinatorial Library Generation

Because it eliminates the need for harsh, high-temperature azide cycloadditions, this building block is perfectly suited for automated, room-temperature parallel synthesis of sulfonamide arrays, ensuring high-throughput library generation without thermal degradation of diverse amine inputs [2].

Safe Scale-Up and Process Manufacturing

In pilot-plant and commercial-scale manufacturing, procuring this pre-formed tetrazole completely bypasses the severe safety hazards and infrastructure costs associated with handling explosive sodium azide or toxic organotin reagents, streamlining the regulatory and safety profile of the API synthesis [3].

XLogP3

1.2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-(2H-Tetrazol-5-yl)benzene-1-sulfonyl chloride

Dates

Last modified: 08-16-2023

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